2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-3-1-2-4-10-8/h1-4,11-13H,5-7H2 |
InChI Key |
HPXKELRDJADYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diols with Pyridinyl Precursors
One common approach involves the alkylation of propane-1,3-diol derivatives with pyridin-2-yl-containing electrophiles. This method typically requires:
- Protection of one or both hydroxyl groups to avoid side reactions.
- Use of a suitable pyridin-2-yl halide or sulfonate as the alkylating agent.
- Base-mediated nucleophilic substitution to attach the pyridine ring.
Detailed Preparation Method from Literature
While direct preparation methods for 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol are limited in publicly available literature, closely related compounds such as 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol have well-documented preparation protocols that can be adapted.
Stock Solution Preparation (Indirect Insight)
GlpBio provides detailed stock solution preparation data for the 4-pyridinyl isomer, which implies availability of the compound via commercial synthesis or custom preparation. The preparation of stock solutions involves dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, and water, indicating the compound's solubility profile and stability.
Synthetic Route Example (Adapted from Related Pyridinyl Diols)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting diol (propane-1,3-diol) | Protection of hydroxyl groups if needed | Prevents side reactions |
| 2 | Pyridin-2-yl halide (e.g., 2-bromopyridine) with base (K2CO3) | Nucleophilic substitution to attach pyridin-2-yl group | Formation of 2-(pyridin-2-yl)propane-1,3-diol intermediate |
| 3 | Formaldehyde or paraformaldehyde with base | Hydroxymethylation at 2-position | Introduction of hydroxymethyl group |
| 4 | Deprotection (if applicable) and purification | Isolation of final compound | Pure this compound |
Alternative Method: Reduction of Diester Intermediates
- Starting from N-acetylated diester intermediates bearing pyridinyl groups.
- Reduction with sodium borohydride and calcium chloride or lithium aluminum hydride to yield the diol.
- Hydrolysis of acetyl groups if present.
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to monitor reaction progress and purity.
- Crystallization from suitable solvents (e.g., ethyl acetate, methyl isobutyl ketone) after removal of water and other solvents ensures high purity.
- Use of inert atmosphere and controlled temperature to avoid decomposition during sensitive steps (e.g., TMSCl or dichlorodimethylsilane-mediated reactions).
Data Table: Preparation Parameters and Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reaction temperature | 40–130 °C | Depends on step; e.g., alkylation ~80 °C, reduction room temp |
| Solvents | DME, DMF, toluene, water mixtures | Choice depends on step and solubility |
| Bases | Potassium carbonate, sodium hydroxide | For substitution and hydroxymethylation |
| Reducing agents | Sodium borohydride, lithium aluminum hydride | For diol formation |
| Reaction time | 1–18 hours | Varies by step, e.g., TMSCl method requires ~18 h |
| Purification | Silica gel chromatography, crystallization | Ensures compound purity |
Summary of Research Findings
- The preparation of this compound is typically achieved via multi-step organic synthesis involving nucleophilic substitution to introduce the pyridinyl group, followed by hydroxymethylation and reduction steps.
- Protective group strategies and controlled reaction conditions are critical to achieve selectivity and yield.
- Analytical methods such as HPLC and crystallization are essential for monitoring and purifying the compound.
- Related compounds with pyridin-4-yl substituents have well-established preparation and formulation protocols that inform the synthesis of the 2-pyridinyl isomer.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol exhibits notable antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results demonstrate strong antibacterial activity against these strains, indicating potential for development into therapeutic agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against fungi like Candida albicans.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal activity is attributed to specific structural features of the pyridine ring that enhance interaction with fungal cell membranes.
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. Molecular docking studies indicate effective binding to cancer-related targets.
Case Study: Anticancer Activity
A comprehensive study on ruthenium complexes containing this pyridine derivative revealed significant antiproliferative effects against various cancer cell lines. The incorporation of this compound into metal complexes enhanced cytotoxicity against cancer cells compared to non-complexed forms.
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its moisturizing and stabilizing properties. It serves as an effective humectant and emollient, enhancing skin hydration and texture.
Case Study: Cosmetic Applications
A study investigated the use of this compound in topical formulations using response surface methodology. The findings highlighted its influence on:
| Parameter | Effect |
|---|---|
| Consistency Index | Increased |
| Stickiness | Reduced |
| Skin Hydration | Enhanced |
These results suggest that incorporating this compound can significantly improve the sensory and moisturizing properties of cosmetic products.
Agricultural Applications
Research has explored the application of this compound in agriculture, particularly as a biopesticide or plant growth regulator.
Case Study: Biopesticide Efficacy
In a field trial assessing its efficacy against common agricultural pests, the compound demonstrated effective pest control while promoting plant growth.
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Spider Mites | 78 |
These findings indicate potential for developing sustainable agricultural practices utilizing this compound.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Pyridine vs.
- Hydroxymethyl vs. Amino: Replacing hydroxymethyl with an amino group (as in BisTris) increases basicity, making it suitable for buffering applications. However, the amino group’s protonation state can alter metal-binding selectivity .
Hydrogen-Bonding and Solubility
- The target compound’s three hydroxyl groups enable extensive hydrogen bonding, as demonstrated in its monoclinic crystal structure (space group P21/n), forming 1D chains via O–H···N interactions . In contrast, phenyl-substituted analogs (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) exhibit weaker hydrogen-bonding networks due to reduced polarity .
Biological Activity
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a pyridine ring, contributing to its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 185.21 g/mol. Its structure features a central propane backbone with hydroxymethyl and pyridine substituents, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 185.21 g/mol |
| CAS Number | 37445-98-0 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research has shown that compounds containing pyridine rings often exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various pyridine derivatives, suggesting that this compound may possess similar properties.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that certain pyridine derivatives showed inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Table 2: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Antifungal Activity
The antifungal activity of pyridine derivatives has also been documented. For instance, compounds similar to this compound exhibited activity against Candida albicans with varying MIC values .
Table 3: Antifungal Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound C | 0.0048 | C. albicans |
| Compound D | 0.0098 | Fusarium oxysporum |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes or specific enzymes involved in cellular metabolism. The presence of the hydroxymethyl group enhances the compound's solubility and potential interaction sites for binding with biological targets.
Q & A
Q. What synthetic routes are available for 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via multi-step pathways involving halogenation, reduction, and coupling reactions. For example:
- Step 1 : React a pyridine-containing precursor (e.g., compound of formula (16) in ) with bromoacetyl chloride to form intermediates.
- Step 2 : Reduce intermediates using agents like triethylsilane under acidic conditions (e.g., trifluoroacetic acid) .
- Step 3 : Couple with a diol derivative using sodium ethylate as a base .
Optimization Tips : - Use LiOH for controlled hydrolysis to avoid over-reduction.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. What analytical techniques are recommended for structural characterization of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm hydroxyl, pyridinyl, and propane-diol moieties. Compare chemical shifts with structurally similar compounds (e.g., 2-amino-2-methyl-1,3-propanediol in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for analogous imidazole-pyridine derivatives in .
Q. How does pH and temperature influence the stability of this compound during storage?
Answer:
- pH Stability : Conduct accelerated stability studies in buffers (pH 3–9) at 25°C. Hydroxyl groups may undergo oxidation under acidic conditions, requiring inert atmospheres (N) for storage .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational methods can predict reaction pathways for synthesizing derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., pyridine-diol coupling). Software like Gaussian or ORCA is recommended .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation (see ICReDD’s methodology in ) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for complex derivatives?
Answer:
- Comparative Analysis : Cross-reference with databases like PubChem or NIST Chemistry WebBook for analogous compounds (e.g., and ) .
- Dynamic NMR : Resolve conformational equilibria in solution by variable-temperature -NMR .
- Isotopic Labeling : Use deuterated solvents or -labeled pyridine to simplify peak assignments .
Q. What strategies are effective for derivatizing this compound to enhance bioactivity or solubility?
Answer:
- Esterification : React hydroxyl groups with acyl chlorides (e.g., tolylene diisocyanate in ) to improve lipophilicity .
- Metal Coordination : Exploit pyridine’s chelating ability with transition metals (e.g., Cu) for catalytic applications .
- Glycosylation : Attach sugar moieties via Mitsunobu reactions to enhance aqueous solubility .
Q. How can researchers address low yields in multi-step syntheses of this compound?
Answer:
- Flow Chemistry : Implement continuous flow systems to optimize exothermic steps (e.g., bromination in ) and minimize side reactions .
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical parameters .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
